2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole
CAS No.: 1394319-46-0
Cat. No.: VC2943118
Molecular Formula: C14H9BrF5NS
Molecular Weight: 398.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1394319-46-0 |
---|---|
Molecular Formula | C14H9BrF5NS |
Molecular Weight | 398.19 g/mol |
IUPAC Name | [2-(4-bromophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane |
Standard InChI | InChI=1S/C14H9BrF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H |
Standard InChI Key | AKKMASJEPSGJHM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Br |
Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Br |
Introduction
2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is a complex organic compound that belongs to the category of heterocyclic compounds, specifically indoles. It features a unique structure with a bromophenyl group and a pentafluorosulfanyl substituent, which enhances its electronic properties and reactivity. This compound is of interest in organic chemistry, particularly for its potential applications in medicinal chemistry and material science.
Key Structural Data:
Property | Value |
---|---|
Molecular Formula | C14H9BrF5NS |
Molecular Weight | 398.19 g/mol |
CAS Number | 1394319-46-0 |
MDL Number | MFCD22421668 |
IUPAC Name | [2-(4-bromophenyl)-1H-indol-5-yl]-pentafluoro-lambda6-sulfane |
Synthesis and Chemical Reactions
The synthesis of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole can be achieved through various methodologies, including palladium-catalyzed reactions and other synthetic pathways that involve the modification of indole derivatives. The compound can participate in several types of chemical reactions, such as substitution reactions, where the bromine atom on the phenyl ring can be replaced by other functional groups under appropriate conditions.
Synthesis Methods:
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Palladium-Catalyzed Reactions: These reactions are commonly used for forming carbon-carbon bonds and can be applied to introduce the bromophenyl group onto the indole core.
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Modification of Indole Derivatives: This involves altering existing indole compounds to incorporate the pentafluorosulfanyl group and the bromophenyl moiety.
Potential Applications
2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole has potential applications in medicinal chemistry and material science. The structural modifications of indoles can lead to significant changes in biological activity, making them valuable for drug design. The unique electronic properties imparted by the pentafluorosulfanyl group may enhance interactions with biological targets, although further research is needed to fully explore these possibilities.
Potential Uses:
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Medicinal Chemistry: The compound's unique structure could be exploited for developing drugs with specific biological activities.
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Material Science: The fluorinated nature of the compound might contribute to novel material properties.
Stability and Reactivity
The stability and reactivity of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole under various conditions require further investigation. The compound's reactivity is influenced by the strong electron-withdrawing effect of the pentafluorosulfanyl group, which can affect its participation in chemical reactions.
Factors Influencing Reactivity:
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Temperature: Controls the rate of reaction.
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Solvent Choice: Affects the reaction environment and selectivity.
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Reaction Time: Determines the extent of reaction completion.
Related Biological Activities:
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Antimicrobial Effects: Common among indole derivatives.
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Enzyme Inhibition: Potential therapeutic applications.
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